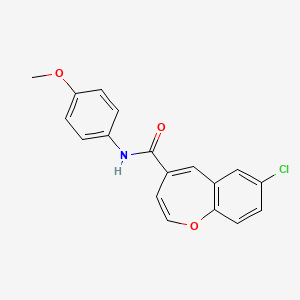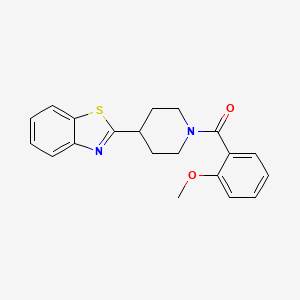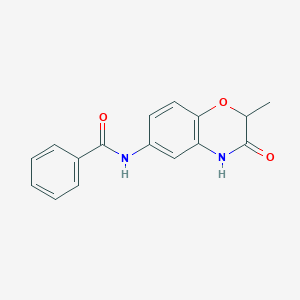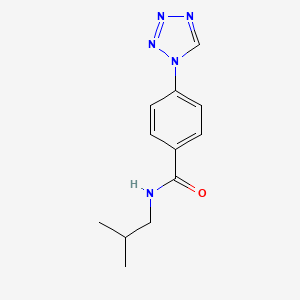
7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound belongs to the class of benzoxepines, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through an intramolecular cyclization reaction. This involves the reaction of a suitable precursor, such as a 2-hydroxybenzophenone derivative, with a halogenating agent like phosphorus oxychloride (POCl3) to form the benzoxepine core.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction. This involves the reaction of the benzoxepine intermediate with 4-methoxyphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with a suitable amine, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products or other reduced derivatives.
Substitution: Formation of substituted benzoxepine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation. For example, it could inhibit the activity of certain kinases or transcription factors, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-chloro-1-benzoxepine-4-carboxamide: Lacks the methoxyphenyl group, which may result in different biological activities.
N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.
7-chloro-N-(4-hydroxyphenyl)-1-benzoxepine-4-carboxamide: Contains a hydroxy group instead of a methoxy group, which may influence its solubility and biological properties.
Uniqueness
7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide is unique due to the presence of both the chloro and methoxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups may enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H14ClNO3 |
|---|---|
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C18H14ClNO3/c1-22-16-5-3-15(4-6-16)20-18(21)12-8-9-23-17-7-2-14(19)11-13(17)10-12/h2-11H,1H3,(H,20,21) |
InChI-Schlüssel |
PZNNWSGKTUNBJA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11318285.png)

![6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318293.png)
![N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11318294.png)
![N-(pyridin-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11318301.png)
![6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318303.png)
![7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11318307.png)
![4-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11318315.png)
![N-(2-chlorobenzyl)-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11318316.png)


![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11318327.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318329.png)

